molecular formula C14H13NO B11774708 3-Phenyl-2,4-dihydro-1,3-benzoxazine CAS No. 51287-17-3

3-Phenyl-2,4-dihydro-1,3-benzoxazine

Cat. No.: B11774708
CAS No.: 51287-17-3
M. Wt: 211.26 g/mol
InChI Key: FMZPVXIKKGVLLV-UHFFFAOYSA-N
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Description

3-Phenyl-2,4-dihydro-1,3-benzoxazine, often referred to as a benzoxazine monomer, is a bicyclic heterocyclic compound that serves as a crucial precursor for the synthesis of high-performance polybenzoxazine thermosetting resins . It is synthesized via a Mannich condensation reaction from phenol, aniline, and formaldehyde . Upon thermal ring-opening polymerization, this monomer forms polybenzoxazines, which are a class of halogen-free polymers renowned for their exceptional properties, including high thermal stability, high glass transition temperature (Tg), high char yield, excellent mechanical properties, low water absorption, and near-zero shrinkage upon curing . The polymerization mechanism can be influenced by catalysts, with Lewis acids like AlCl3 and PCl5 enabling cationic chain polymerization at lower temperatures, leading to polymers with arylamine Mannich linkages, while thermal curing without catalysts typically results in phenolic Mannich structures . This compound is primarily valued in materials science R&D for developing advanced applications such as high-temperature structural composites, dielectric materials for electronics, shape-memory polymers, self-healing materials, and corrosion-resistant coatings . Its molecular design flexibility allows it to be a model compound for studying polymerization kinetics and the structure-property relationships of thermosetting resins. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51287-17-3

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3-phenyl-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C14H13NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h1-9H,10-11H2

InChI Key

FMZPVXIKKGVLLV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OCN1C3=CC=CC=C3

Related CAS

51293-79-9

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3 Phenyl 2,4 Dihydro 1,3 Benzoxazine

Classical Mannich Condensation Approaches for Benzoxazine (B1645224) Synthesis

The most universally adopted route for synthesizing 3-Phenyl-2,4-dihydro-1,3-benzoxazine is the Mannich condensation, which involves the aminoalkylation of an acidic proton on a phenol (B47542) ring. researchgate.net This versatile reaction can be performed in a single step or through a multi-step sequence, providing flexibility in experimental design.

One-Pot Condensation Reactions Involving Phenol, Primary Amine, and Formaldehyde (B43269)

The one-pot synthesis, first introduced by Burke, is lauded for its simplicity and involves the simultaneous reaction of phenol, aniline (B41778) (as the primary amine), and formaldehyde. researchgate.netacs.org This multicomponent reaction is the most explored and fundamental method for producing a wide array of benzoxazine monomers. acs.org The reaction proceeds through the formation of various intermediates, ultimately leading to the cyclization of the oxazine (B8389632) ring. researchgate.net

A key intermediate in this process is believed to be N-hydroxymethyl aniline (HMA), formed from the initial reaction between aniline and formaldehyde. researchgate.netrhhz.net This highly reactive species can then proceed along several pathways, including reacting with phenol to form a Mannich base, which subsequently reacts with more formaldehyde to yield the final benzoxazine product. researchgate.net

The yield and purity of this compound are highly dependent on the reaction conditions. rhhz.netlookchem.com High temperatures, while promoting the reaction, can also lead to the formation of undesirable oligomeric or polymeric byproducts. researchgate.netresearchgate.net An optimal temperature range of 80–90 °C is often employed to balance reaction rate and selectivity. nih.gov

The choice of solvent also plays a critical role. Various solvents and solvent mixtures have been explored to improve solubility, facilitate the reaction, and simplify purification. For instance, reactions have been successfully carried out in toluene, dioxane, and mixtures like toluene/ethanol (B145695) or toluene/isopropanol. researchgate.netnih.govmdpi.com Greener solvents such as ethanol and ethyl acetate (B1210297) have also been utilized effectively, with reactions typically run at reflux overnight. acs.org The use of a toluene/isopropanol mixture has been shown to suppress the formation of side products like triazine structures. nih.gov Reaction duration is another key parameter, with typical times ranging from several hours to overnight to ensure complete conversion. researchgate.netacs.org

Table 1: Effect of Solvent on One-Pot Benzoxazine Synthesis
Solvent SystemTypical TemperatureReaction DurationKey Observations/NotesReference
Toluene110°C (Reflux)6 hoursCommonly used, good for azeotropic water removal. researchgate.net
Dioxane80°C5 hoursEffective for dissolving reactants. rhhz.net
Toluene/Isopropanol (2:1)80-90°C8 hoursIncreased solvation suppresses the formation of triazine byproducts. nih.gov
EthanolRefluxOvernightA "greener" solvent option, yielding good results. acs.org
Ethyl AcetateRefluxOvernightAnother "greener" solvent, effective for the synthesis. acs.org

The stoichiometry of the reactants is a critical factor for achieving high cyclization rates and maximizing the yield of the desired benzoxazine. researchgate.net The most commonly employed molar ratio for the one-pot synthesis of monofunctional benzoxazines is 1:1:2 for phenol, primary amine, and formaldehyde, respectively. acs.org Using an excess of formaldehyde, for instance a 10% excess of paraformaldehyde, helps to drive the reaction towards the desired product and can help to exclude the formation of compounds with undesired Mannich bridges. nih.gov Deviations from this optimal ratio can lead to the formation of various byproducts and a lower yield of this compound. rhhz.net

Table 2: Influence of Reactant Ratios on Synthesis
Phenol:Aniline:Formaldehyde RatioOutcomeReference
1 : 1 : 2Considered the optimal ratio for achieving the highest cyclization rate and yield of the target benzoxazine. acs.orgresearchgate.net
1 : 1 : >2 (e.g., 1:1:2.2)A slight excess of formaldehyde is often used to prevent the formation of Mannich bridge byproducts and ensure complete reaction. nih.gov
Other RatiosCan lead to increased formation of byproducts such as oligomers, 1,3,5-triphenyl-1,3,5-triazinane, and various aminomethylated phenols, reducing the overall yield and purity of the desired product. rhhz.net

Stepwise Synthetic Strategies

Stepwise synthetic strategies offer greater control over the reaction process, often leading to higher purity products by isolating key intermediates. These methods are particularly useful when the starting materials contain functional groups that might interfere with the one-pot reaction or when specific isomers are desired. researchgate.net These multi-step approaches can be categorized as two-step or three-step Mannich reactions. researchgate.net

A common two-step approach involves the initial synthesis of the Mannich base, 2-((phenylamino)methyl)phenol, from phenol, aniline, and one equivalent of formaldehyde. acs.orgfigshare.com This stable intermediate is isolated, purified, and then reacted with a second equivalent of formaldehyde in a subsequent step to form the oxazine ring. acs.orgfigshare.com Kinetic studies on this second step show that the reaction can proceed at low temperatures and that the dehydration of methylene (B1212753) glycol to formaldehyde is the rate-controlling step. acs.orgfigshare.com

A three-step synthesis is sometimes employed, especially for more complex benzoxazines. researchgate.netnih.gov One such route begins with a phenolic compound containing an aldehyde group at the ortho position (e.g., salicylaldehyde). This is first reacted with a primary amine to form a Schiff base (an imine). In the second step, the imine is reduced to form the saturated 2-(aminomethyl)phenol (B125469) intermediate. Finally, this intermediate is reacted with formaldehyde to close the oxazine ring. nih.gov While effective, this method can be limited by the availability of the starting ortho-aldehyde-substituted phenols. nih.gov

The isolation of stable intermediates is the cornerstone of stepwise benzoxazine synthesis. The primary intermediates encountered are imines (Schiff bases) and 2-(aminomethyl)phenol derivatives (Mannich bases). nih.gov

2-((phenylamino)methyl)phenol derivatives: These Mannich bases are the most important intermediates in stepwise syntheses. nih.gov They can be synthesized directly or via the hydrolysis of a pre-formed benzoxazine ring using an acid like HCl. nih.gov Once isolated and purified, these stable phenolic derivatives can be reacted with formaldehyde or other aldehydes to form the desired benzoxazine. nih.gov Kinetic investigations of the reaction between 2-phenylaminomethylphenol and formaldehyde have shown that no 2-(N-hydroxymethyl-N-phenylamino)methylphenols are observed as intermediates, suggesting a direct cyclization pathway. researchgate.netacs.org

Imines: In the three-step method, an imine is formed by the condensation of an ortho-hydroxyaldehyde with a primary amine. nih.gov The formation of the imine linkage is a crucial step before reduction to the secondary amine intermediate. idexlab.com

Other reactive intermediates, such as N-hydroxymethyl aniline (HMA) and 1,3,5-triphenyl-1,3,5-triazinane, have been identified in one-pot reaction mixtures, although they are typically not isolated in stepwise procedures. researchgate.netrhhz.net The controlled formation and reaction of these intermediates are key to achieving high yields and purity in the synthesis of this compound.

Alternative Synthetic Routes for Benzoxazine Ring Formation

Beyond the conventional one-pot synthesis, several alternative methodologies for constructing the benzoxazine ring have been explored. These routes offer greater versatility and control over the final product.

Cyclization Reactions of 2-Aminophenols with Electrophilic Reagents

The reaction of 2-aminophenol (B121084) derivatives with various electrophiles serves as a foundational strategy for forming fused heterocyclic systems. In this approach, the nucleophilic amino and hydroxyl groups of the 2-aminophenol attack an electrophilic reagent, leading to cyclization. The nature of the electrophile is critical in determining the final heterocyclic structure. While this method is a common pathway to related compounds like benzoxazoles, the principle of intramolecular cyclization of a bifunctional precursor is a key concept in heterocyclic chemistry.

Catalytic Approaches (e.g., Lewis Acid-Catalyzed SN2-type Ring-Opening, Rhodium-Catalyzed Reactions)

Catalysis offers a powerful tool for controlling benzoxazine chemistry, particularly in modulating the energy requirements for ring-opening polymerization.

Lewis Acid Catalysis: Lewis acids are highly effective catalysts for the ring-opening polymerization (ROP) of 1,3-benzoxazines. nih.govresearchgate.net Compounds like tris(pentafluorophenyl)borane, aluminum trichloride (B1173362) (AlCl₃), and phosphorus pentachloride (PCl₅) can significantly lower the onset temperature for polymerization, in some cases by as much as 98°C. nih.govresearchgate.net The mechanism involves the Lewis acid coordinating with the nitrogen or oxygen atom of the oxazine ring, which generates a cationic intermediate and facilitates the ring-opening process. nih.govacs.org This catalytic action allows for faster curing at lower temperatures, which is highly desirable for industrial applications. nih.govresearchgate.net While predominantly used for polymerization, Lewis acids can also be employed in synthetic steps to activate reagents during cyclization reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysis is more commonly applied to the functionalization and modification of existing benzoxazine structures rather than the primary formation of the heterocyclic ring itself. For instance, Rh(III)-catalyzed C–H functionalization has been used for the diastereoselective spirocyclization of benzoxazines with nitroalkenes. acs.org This type of reaction creates complex, value-added molecules from simpler benzoxazine precursors under mild conditions. acs.org

Synthesis via Schiff Bases and Triphosgene (B27547)

A versatile and selective method for synthesizing 1,3-benzoxazine derivatives involves the reaction of Schiff bases with triphosgene. This approach allows for the creation of derivatives, such as 1,3-benzoxazine-2,4-diones, with the reaction's selectivity being dependent on the substituents present on the starting Schiff base. Another pathway begins with the synthesis of an intermediate Schiff base from salicylaldehyde (B1680747) and an amine, which is then reduced using sodium borohydride (B1222165) (NaBH₄) and subsequently cyclized with an aldehyde to yield the benzoxazine ring. mdpi.com

Table 1: Example Yields of 1,3-Benzoxazine Derivatives from Schiff Bases and Triphosgene

Table data adapted from related synthesis of 1,3-benzoxazine derivatives.

Hydrolytic Ring-Opening of Benzoxazines and Subsequent Resynthesis

A novel synthetic strategy involves the deliberate ring-opening of readily available benzoxazine monomers to create stable intermediates for resynthesis. mdpi.com For example, a phenol/aniline-based benzoxazine can undergo hydrolysis with hydrochloric acid (HCl) to open the oxazine ring, yielding a stable 2-(aminomethyl)phenol derivative. mdpi.com This intermediate can then be isolated and reacted with an aldehyde, such as paraformaldehyde or benzaldehyde, to re-form the oxazine ring. mdpi.com This method provides a versatile platform for creating 2-substituted 1,3-benzoxazines, allowing for the introduction of various functionalities by simply changing the aldehyde used in the final ring-closing step. mdpi.com

Elucidation of Reaction Mechanisms and Pathways

Understanding the reaction mechanism is crucial for optimizing synthesis, minimizing byproducts, and controlling the final polymer structure. The formation of the benzoxazine ring from phenols, amines, and formaldehyde involves several key intermediates.

Identification and Characterization of Key Intermediates (e.g., N-hydroxymethyl aniline (HMA), Mannich Bases)

In the classic synthesis of this compound from phenol, aniline, and formaldehyde, the reaction pathway proceeds through identifiable intermediates. researchgate.net One of the key proposed intermediates is N-hydroxymethyl aniline (HMA) , formed from the initial reaction between aniline and formaldehyde.

Following its formation, HMA can react with phenol to generate a Mannich base , specifically 2-((phenylamino)methyl)phenol. acs.orgbohrium.comrsc.org This Mannich base is a critical intermediate that subsequently reacts with another molecule of formaldehyde, leading to intramolecular cyclization via dehydration to form the final this compound product. acs.org Kinetic studies have shown that the reaction between the Mannich base and formaldehyde to form the benzoxazine ring can occur at low temperatures. acs.org The rate-controlling step in this process is often the dehydration of methylene glycols to produce the reactive formaldehyde molecule. acs.org The stability of the final oxazine ring and the reaction equilibrium are influenced by substituents on both the phenol and aniline rings. bohrium.comrsc.orglookchem.com

Table 2: Key Species in the Synthesis of this compound

Proposed Reaction Pathways and Competing Reactions Leading to Byproducts

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde involves a complex network of reactions. rhhz.net The key intermediate in this process is believed to be N-hydroxymethyl aniline (HMA), which forms from the initial reaction between aniline and formaldehyde. rhhz.netresearchgate.net Once formed, HMA is a versatile precursor that can follow several pathways. rhhz.net

The primary and desired reaction pathway involves the electrophilic attack of HMA at the ortho-position of the phenol ring, generating 2-((phenylamino)methyl)phenol, also known as a Mannich base. rhhz.netresearchgate.net This intermediate then reacts with another molecule of formaldehyde, leading to the cyclization and formation of the benzoxazine ring through dehydration. rhhz.netfao.org

Identified Byproducts in the Synthesis of this compound

Compound Name Role/Classification
N-hydroxymethyl aniline (HMA) Key Intermediate
2-((phenylamino)methyl)phenol Intermediate (Mannich Base)

This table summarizes key compounds identified during the synthesis, highlighting the formation of both essential intermediates and unwanted byproducts. rhhz.netresearchgate.net

Kinetic Studies of this compound Formation

Kinetic studies focusing on the formation of the oxazine ring from the Mannich base (2-phenylaminomethylphenol) and formaldehyde have provided significant insights into the reaction mechanism. fao.orgacs.org

Rate constants for the reaction have been calculated at various temperatures to understand the temperature dependence of the synthesis. researchgate.netfao.org

Kinetic Parameters for Benzoxazine Formation

Parameter Value
Reaction Order (re: Formaldehyde) 1

This interactive table presents the determined reaction orders for the key reactants in the formation of this compound. fao.orgacs.org

The kinetics of this compound formation are influenced by the pH of the reaction medium. fao.orgnih.gov The presence of acid plays a significant role in the production of benzoxazine monomers. researchgate.net Acidic conditions can promote the formation of condensation products between aniline and phenol. nih.govuvic.ca This is achieved by protecting the amino group of aniline and increasing the electrophilicity of formaldehyde. nih.govuvic.ca While an acidic environment may create a more efficient potential energy landscape for intermediate formation, the final cyclization step to form the benzoxazine ring may not be directly mediated by this protonation route. nih.govuvic.ca The use of acid catalysis is a key consideration for developing optimal reaction conditions for benzoxazine synthesis. nih.gov The degradation of the macromolecule can be initiated by the attack of H+ protons on alkaline moieties like amines, leading to protonation and subsequent swelling and structural degradation. mdpi.com

Synthetic Strategies for Substituted this compound Derivatives

The versatility of benzoxazine chemistry allows for the synthesis of a wide array of derivatives with tailored properties. mdpi.com

The molecular design flexibility of benzoxazines is a key advantage, allowing for the introduction of various functional groups onto the core structure. mdpi.commorressier.com Substituents can be strategically placed on the phenyl ring originating from the aniline component or on the benzene (B151609) ring of the benzoxazine structure itself. morressier.com The primary goal of this rational design is to modulate the properties of both the monomer and the resulting polybenzoxazine thermoset. morressier.com

One key design principle involves utilizing starting materials (phenols and primary amines) that already contain desired functional groups. mdpi.com This approach has been used to incorporate a wide range of substituents, including alkyl, aryl, halogen, cyano, and aldehyde groups, to achieve specific properties. mdpi.com For instance, the introduction of substituents can significantly affect the polymerization temperature and the thermal stability of the resulting polymer. morressier.com The stereo-electronic effects of substituents on the phenyl ring play a crucial role in controlling mass-loss during polymerization. morressier.com By carefully selecting substituents, issues such as monomer volatilization during curing can be minimized, leading to the development of high-performance materials. morressier.com Furthermore, this design flexibility allows for the incorporation of bio-based phenols and amines, aligning with green chemistry principles. researchgate.net

Influence of Substituents on Reaction Yields and Purity

The synthesis of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings of the precursor phenol and aniline moieties. These substituents exert electronic and steric effects that can alter the reactivity of the intermediates, influence the stability of the final benzoxazine ring, and dictate the formation of byproducts, thereby affecting both the reaction yield and the purity of the product. rhhz.netlookchem.com

Electronic Effects of Substituents

The electronic properties of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a crucial role in the reaction. Studies have systematically investigated these effects by using variously substituted phenols and anilines.

An investigation into the reaction of substituted Schiff bases with triphosgene found that the selective synthesis of 1,3-benzoxazine derivatives is highly dependent on the type of substituents present. orientjchem.org For instance, when Schiff bases were substituted with electron-withdrawing groups like chlorine, the reaction yielded 4-methylene-1,3-benzoxazine-2-one derivatives. orientjchem.org

In the conventional synthesis from a phenol, an amine, and formaldehyde, the electronic nature of the substituent on either aromatic ring impacts the nucleophilicity of the reactants and the stability of intermediates. Research using substituted phenols (p-cresol, phenol, p-chlorophenol) and anilines (p-toluidine, aniline, p-chloroaniline) demonstrated that substituents have a distinct impact on the reactivity of the Mannich base intermediate and the stability of the resulting oxazine ring. lookchem.com

An electron-donating group, such as a methyl group on the phenol ring (p-cresol), increases the stability of the oxazine ring and leads to a higher equilibrium constant for its formation. lookchem.com Conversely, when the same electron-donating group is on the aniline ring (p-toluidine), the stability of the oxazine ring decreases, making it more prone to hydrolysis and resulting in a significantly lower equilibrium constant. lookchem.com Electron-withdrawing groups, like chlorine, have the opposite effect. A chloro-substituent on the phenol ring decreases oxazine ring stability, while on the aniline ring, it enhances stability. lookchem.com

The presence of chlorine atoms on the aromatic ring of the amine component has been specifically studied. In the synthesis of benzoxazine monomers from 3,3′-dichloro-4,4′-diaminodiphenylmethane, high yields of up to 90–95% were achieved, indicating that the presence of these deactivating groups does not necessarily hinder the reaction's success, provided the conditions are optimized. nih.govmdpi.com

The table below summarizes the general influence of substituent electronic effects on the equilibrium of benzoxazine synthesis.

Substituent PositionSubstituent TypeEffect on Mannich Base ReactivityEffect on Oxazine Ring StabilityEffect on Equilibrium Constant
Phenol Ring (para)Electron-Donating (e.g., -CH₃)IncreasedIncreasedIncreased
Phenol Ring (para)Electron-Withdrawing (e.g., -Cl)DecreasedDecreasedDecreased
Aniline Ring (para)Electron-Donating (e.g., -CH₃)IncreasedDecreasedDecreased
Aniline Ring (para)Electron-Withdrawing (e.g., -Cl)DecreasedIncreasedIncreased

This data is synthesized from findings reported in Physical Chemistry Chemical Physics. lookchem.com

Positional Effects of Substituents

The position of the substituent on the phenolic ring also has a profound effect on the reaction outcome, particularly concerning purity and the propensity for side reactions. The synthesis of benzoxazines is a Mannich-type condensation, which typically proceeds at the ortho position to the hydroxyl group of the phenol. mdpi.com If this position is blocked, the reaction cannot proceed as expected.

Studies comparing substituents at the meta and para positions of the phenol ring have provided insights into how substitution patterns affect the formation of crosslinked polymers, which can be seen as an extension of the initial monomer synthesis. mdpi.com While this relates more to polymerization, the principles affect the purity of the monomer synthesis, as oligomerization can be a significant side reaction. rhhz.net Monomers with blocked para-phenolic positions tend to form more linear oligomers, whereas those with substituents in the meta positions can lead to more complex side reactions during synthesis if conditions are not carefully controlled. mdpi.com

The formation of byproducts is a key challenge in benzoxazine synthesis, leading to low yields and poor purity. rhhz.net Analysis of the crude products from the reaction of phenol, aniline, and formaldehyde has identified several compounds, indicating complex reaction pathways. rhhz.netresearchgate.net The key intermediate, N-hydroxymethyl aniline, can react with itself or other components to form undesired products like 1,3,5-triphenyl-1,3,5-triazinane and various oligomers. rhhz.net The choice of substituents can influence the rates of these competing reactions, thereby affecting the purity of the desired this compound.

The following table details the yields of benzoxazine monomers synthesized from different substituted phenols and an amine, highlighting the impact of substituents.

Phenol PrecursorAmine PrecursorProductYield (%)
Phenol3,3′-dichloro-4,4′-diaminodiphenylmethaneP-q90-95%
Sesamol (B190485)Furfurylamine (B118560)S-fa72% (in Ethanol)
p-CresolFurfurylamineBenzoxazine (I)Not specified

Data sourced from multiple studies. nih.govmdpi.commdpi.comacs.org

Spectroscopic Characterization and Advanced Structural Analysis of 3 Phenyl 2,4 Dihydro 1,3 Benzoxazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 3-Phenyl-2,4-dihydro-1,3-benzoxazine. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm the formation of the oxazine (B8389632) ring. The two methylene (B1212753) groups of the heterocyclic ring give rise to distinct signals. The protons of the O-CH₂-N group typically appear as a singlet around 5.32-5.71 ppm, while the protons of the Ar-CH₂-N group are observed as a singlet in the range of 4.56-5.00 ppm. researchgate.netkpi.ua The aromatic protons on both the phenyl and benzo portions of the molecule produce a complex pattern of overlapping signals, generally found between 6.6 and 7.6 ppm. researchgate.netkpi.ua The integration of these peaks provides a quantitative measure of the number of protons in each environment, further confirming the structure.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Proton Environment Chemical Shift (δ, ppm)
Ar-CH₂-N 4.56 - 5.00
O-CH₂-N 5.32 - 5.71

Complementing the proton data, Carbon (¹³C) NMR spectroscopy is utilized to map the carbon framework of the molecule. The methylene carbons of the oxazine ring are particularly diagnostic. The carbon of the Ar-CH₂-N group typically resonates around 45.80 ppm, while the O-CH₂-N carbon appears further downfield. nih.gov Aromatic carbons produce a series of signals in the range of approximately 118 to 148 ppm. nih.gov The specific chemical shifts of the aromatic carbons are sensitive to the substitution pattern on the rings, making ¹³C NMR a valuable tool for characterizing various derivatives.

Table 2: Characteristic ¹³C NMR Chemical Shifts for the 1,3-Benzoxazine Ring

Carbon Environment Chemical Shift (δ, ppm)
Ar-CH₂-N ~45.80

Nitrogen (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atom within the heterocyclic ring. Studies on ¹⁵N-enriched benzoxazine (B1645224) monomers have been conducted to facilitate their characterization. epa.gov For instance, the synthesis of a difunctional 1,3-benzoxazine using ¹⁵N-enriched aniline (B41778) allowed for the characterization of the nitrogen environment using solid-state ¹⁵N NMR spectroscopy. epa.gov The observed chemical shifts in such experiments show good agreement with calculated values, confirming the structural assignment and providing valuable data on the electronic state of the nitrogen atom, which is crucial for understanding the reactivity and polymerization behavior of these compounds. epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A key indicator for the formation of the benzoxazine ring is the disappearance of the broad O-H and N-H stretching bands of the precursor phenol (B47542) and amine. The spectrum is characterized by the asymmetric and symmetric stretching modes of the C-O-C ether linkage within the oxazine ring. Furthermore, a characteristic peak is often observed in the 918-920 cm⁻¹ region, which is attributed to the oxazine ring attached to the benzene (B151609) ring. researchgate.net The aromatic C=C stretching vibrations typically appear as a set of bands around 1600, 1585, 1500, and 1450 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~920 Oxazine ring mode
~1230 Asymmetric C-O-C stretch
~1030 Symmetric C-O-C stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal confirmation of the elemental composition of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its molecular formula. For this compound, the molecular formula is C₁₄H₁₃NO, which corresponds to a calculated exact mass of approximately 211.0997 g/mol . nih.gov HRMS analysis of a synthesized sample would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm), thereby confirming the identity of the compound. While HRMS is a standard technique for the characterization of newly synthesized benzoxazines, specific experimental data for the parent compound is often reported in the context of broader synthetic studies. nih.govacs.org

Table 4: Molecular Formula and Mass Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol

X-ray Crystallography for Three-Dimensional Structural Confirmation in Solid State

Application of Spectroscopic Techniques for Analyzing Crude Reaction Products and Byproducts

The synthesis of this compound, while established, is often accompanied by the formation of various byproducts that can complicate purification and affect the properties of the resulting polymer. rhhz.net Spectroscopic techniques are indispensable tools for the analysis of crude reaction mixtures, enabling the identification and structural elucidation of the desired product as well as any impurities. The combined application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the reaction components. rhhz.net

Detailed analysis of the crude product from the reaction of phenol, aniline, and formaldehyde (B43269) has revealed the presence of multiple components. rhhz.net Through separation techniques like column chromatography and preparative HPLC, several of these compounds have been isolated and characterized. These analyses are crucial for understanding the reaction pathways and optimizing conditions to maximize the yield of the desired benzoxazine. rhhz.net

Research has shown that besides the main product, 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, other significant compounds are formed. One such byproduct is 2,2'-((Phenylimino)bis(methylene))bisphenol. rhhz.net The identification of these structures is vital as it sheds light on the competing reaction mechanisms, such as the formation of Mannich bases and other condensation products. rhhz.netresearchgate.net The key intermediate in these reactions is proposed to be N-hydroxymethyl aniline (HMA), which can react with phenol to form the benzoxazine or react with other species to generate byproducts. rhhz.netresearchgate.net

The spectroscopic data for the main product and a significant byproduct are summarized below, providing a clear comparison of their structural features.

Spectroscopic Data for this compound and a Major Byproduct

Compound Name1H NMR (600 MHz, DMSO-d6) δ (ppm)13C NMR (151 MHz, DMSO-d6) δ (ppm)HRMS (ESI) m/z
3,4-Dihydro-2H-3-phenyl-1,3-benzoxazine7.23 (t, 2H, J=7.9 Hz), 7.13 (d, 2H, J=8.3 Hz), 7.10 (s, 1H), 7.08 (t, 1H, J=7.8 Hz), 6.85 (t, 2H, J=7.5 Hz), 6.72 (d, 1H, J=8.1 Hz), 5.44 (s, 2H), 4.65 (s, 2H)Not explicitly provided in the source.Not explicitly provided in the source.
2,2'-((Phenylimino)bis(methylene))bisphenol9.57 (s, 1H), 7.06 (q, 2H, J=8.0 Hz), 6.99 (d, 1H, J=7.4 Hz), 6.84 (d, 1H, J=7.9 Hz), 6.72 (t, 1H, J=7.4 Hz), 6.57 (d, 1H, J=8.5 Hz), 6.54 (d, 1H, J=7.2 Hz), 4.54 (s, 2H)155.51, 148.99, 129.38, 127.92, 127.39, 124.65, 119.30, 115.97, 115.42, 112.07, 49.80[M+H]+: 306.1497 (Calcd. for C20H20NO2: 306.1494)

Polymerization Behavior and Polybenzoxazine Chemistry Derived from 3 Phenyl 2,4 Dihydro 1,3 Benzoxazine

Ring-Opening Polymerization Mechanisms of Benzoxazine (B1645224) Monomers

The fundamental chemistry of polybenzoxazine formation involves the opening of the heterocyclic oxazine (B8389632) ring. This process can be initiated by heat or by cationic species, leading to the formation of a cross-linked network. The resulting polymer structure is complex and can feature several types of chemical linkages.

The most common method for curing benzoxazine monomers like 3-Phenyl-2,4-dihydro-1,3-benzoxazine is through thermal ring-opening polymerization, typically occurring at elevated temperatures, often in the range of 180–250 °C, without the need for a catalyst. kpi.uaresearchgate.net This process is advantageous as it avoids the release of volatile by-products, a common issue with traditional phenolic resins. kpi.ua The thermal curing process involves the opening of the oxazine ring to form reactive intermediates that then propagate to build a cross-linked polymer network. mdpi.com The polymerization exotherm for a monofunctional benzoxazine, 3-phenylacetylene-3,4-dihydro-3-phenylphenoxy-2H-1,3-benzoxazine, has been observed with a sharp exotherm at 230°C. kpi.ua

The curing process can be monitored using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy. kpi.uatandfonline.com For instance, the disappearance of characteristic oxazine ring absorption bands in FTIR spectra confirms the ring-opening reaction. researchgate.net The thermal stability and final properties of the resulting polybenzoxazine are influenced by the curing temperature and duration. tandfonline.com

The polymerization of benzoxazines can be significantly accelerated and conducted at lower temperatures through the use of cationic initiators. kpi.uagoogle.com This method involves a cationic mechanism where the strained six-membered oxazine ring is readily opened. kpi.ua Various cationic initiators, including Lewis acids like AlCl₃, PCl₅, and ZnCl₂, have been shown to be effective. google.comresearchgate.net With certain initiators, the polymerization can even occur at room temperature. kpi.ua

The cationic ROP mechanism is believed to proceed through the formation of carbocation or iminium ion intermediates. researchgate.netresearchgate.net These reactive species then attack other monomer units, propagating the polymerization chain. researchgate.net The choice of catalyst can influence the polymerization pathway, with more efficient catalysts like PCl₅ and AlCl₃ promoting a cationic chain polymerization mechanism, while less effective ones may lead to a step-polymerization mechanism. researchgate.net The use of cationic initiators can result in polymers with different microstructures and molecular weight distributions compared to those obtained from thermal polymerization. google.com

Table 1: Effect of Cationic Initiators on Polymerization

Initiator Polymerization Temperature Mechanism Reference
PCl₅, AlCl₃ Lowered Temperature Cationic Chain Polymerization researchgate.net
ZnCl₂ Lowered Temperature Step Polymerization researchgate.net

The ring-opening polymerization of benzoxazine monomers can theoretically lead to various linkage types, including N,O-acetal (also known as phenoxy-type) and Mannich-type structures. researchgate.nete-tarjome.com It is widely recognized that thermally induced polymerization typically results in polybenzoxazines with phenolic Mannich structures. researchgate.net

Studies suggest that N,O-acetal structures can be formed, particularly under specific conditions such as in a low-polarity solvent at low temperatures with a catalyst like PCl₅. e-tarjome.com However, these N,O-acetal and phenoxy structures exhibit poor thermal stability and can rearrange into the more stable Mannich-type structures upon heating or over time. researchgate.nete-tarjome.com This rearrangement is a key step in the formation of the final, highly cross-linked polybenzoxazine network. The arylamine Mannich structures can further rearrange into phenolic Mannich structures at even higher temperatures. e-tarjome.com

During the polymerization process, nucleophilic attack plays a crucial role. Following the initial ring-opening, which can be facilitated by the protonation of the oxygen atom in the oxazine ring, electrophilic intermediates are formed. researchgate.net Phenolic compounds can act as nucleophiles, attacking the electrophilic species and accelerating the ring-opening polymerization, effectively lowering the curing temperature. researchgate.netdntb.gov.ua

The ortho-position of the phenolic hydroxyl group is a primary site for electrophilic attack, leading to the formation of the characteristic Mannich bridge (phenolic Mannich structure). researchgate.net The oxygen atom of the oxazine ring is a key participant in the ring-opening step, often acting as the initial site for protonation in cationic polymerization. researchgate.net The subsequent cleavage of the O-CH₂ bond generates the reactive intermediates necessary for chain propagation. researchgate.net The reactivity of the monomer is thus intrinsically linked to the electronic environment of both the phenolic ring and the heteroatoms within the oxazine ring.

Factors Influencing Polymerization Behavior and Resulting Polymer Structures

The polymerization of this compound and its derivatives is sensitive to several factors that can alter the reaction rate, curing temperature, and the final chemical structure and properties of the resulting polymer.

The reactivity of a benzoxazine monomer is strongly correlated with its molecular structure, specifically the electronic nature of substituents on both the phenolic and amine-derived portions of the molecule. The presence of electron-withdrawing or electron-donating groups can significantly influence the curing temperature. researchgate.net For example, an electron-withdrawing group in the para-position relative to the oxygen of the oxazine ring has been found to reduce the curing temperature. researchgate.net

The functionality of the oxazine ring itself, including the basicity of the nitrogen and oxygen atoms, is central to its ability to undergo ring-opening polymerization. kpi.ua The distorted semi-chair structure of the oxazine ring results in ring strain, which provides the thermodynamic driving force for polymerization. kpi.ua Benzoxazine monomers with a free ortho position on the phenolic ring generally exhibit high reactivity towards polymerization, leading to the formation of phenolic-type polymers. acs.orgnih.gov Conversely, if the ortho position is blocked, phenoxy-type structures may be favored. acs.orgnih.gov The polymerization environment, such as curing in air versus an inert nitrogen atmosphere, can also impact the rate of polymerization. kpi.ua

Table 2: Influence of Structural Factors on Monomer Reactivity

Structural Feature Effect on Polymerization Reference
Electron-withdrawing group on phenol (B47542) ring Reduces curing temperature researchgate.net
Free ortho-position to phenolic -OH High reactivity, favors phenolic Mannich structure researchgate.netacs.orgnih.gov

Influence of Substituents on Polymerization Temperature and Kinetics

The thermal polymerization of this compound and its derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter the electronic and steric environment of the oxazine ring, thereby affecting the ring-opening polymerization (ROP) temperature and the kinetics of the process.

The electronic properties of substituents on the alkoxyphenyl ring play a crucial role. researchgate.net Studies on a range of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives have shown that electron-withdrawing groups tend to lower the polymerization temperature, while electron-donating groups have the opposite effect. researchgate.net This relationship, however, is not always linear. Analysis using the Hammett equation, which relates reaction rates and equilibria to substituent parameters, has revealed a non-linear plot, suggesting a change in the polymerization mechanism depending on the electronic character of the substituent. researchgate.net This indicates that different ROP mechanisms may be at play for monomers with strongly electron-donating versus strongly electron-withdrawing groups. researchgate.net

The position of the substituent is also critical. For instance, substituents in the meta position of the phenolic ring can enhance the reactivity of the ortho position, promoting a more highly crosslinked network compared to their para-substituted counterparts. nih.gov This is particularly evident with substituents that have a low steric hindrance, such as fluorine. nih.gov Furthermore, the presence of certain functional groups, like an aldehyde group on the phenol ring, can lead to a lower curing temperature, which is beneficial for processing. researchgate.net

The table below summarizes the effect of various substituents on the maximum polymerization exotherm temperature (Tp), as measured by Differential Scanning Calorimetry (DSC).

Table 1: Influence of Substituents on Polymerization Temperature of Benzoxazine Monomers

Monomer Type Substituent Position Polymerization Temperature (Tp in °C)
Phenylacetylene-functional Phenylacetylene On N-atom 240
Acetylene (B1199291)/Aldehyde-functional Aldehyde & Acetylene Phenol & Aniline (B41778) rings 211
Aldehyde-functional Aldehyde Phenol ring 245
Acetylene-functional Acetylene Aniline ring 260

This table is generated based on data presented in research findings. researchgate.netkpi.uamdpi.com

Formation of Methylene (B1212753) Linkages and Carbonyl-Derived Structures in Multifunctional Derivatives

The ring-opening polymerization of benzoxazines leads to the formation of a crosslinked polybenzoxazine network. The primary structures responsible for this network are various types of linkages formed through the opening of the oxazine ring. e-tarjome.com In the case of this compound derivatives, these linkages primarily include N,O-acetal structures, phenolic Mannich structures, and arylamine Mannich structures. e-tarjome.com

When multifunctional derivatives containing carbonyl groups are used, these groups can participate in the polymerization, leading to unique crosslinking structures. For example, a derivative of this compound containing an aldehyde group can form special crosslinking structures through reactions of the aldehyde. researchgate.net These reactions can effectively prevent the release of volatile phenols during the pyrolysis process, enhancing the thermal stability of the resulting polymer. researchgate.net Similarly, the introduction of an acetylene functional group, often in conjunction with other functionalities, creates an additional pathway for polymerization. kpi.uakpi.ua The acetylene groups can polymerize independently or alongside the oxazine ring-opening, contributing significantly to the crosslink density and resulting in polybenzoxazines with exceptionally high char yields and thermal stability. kpi.uakpi.ua

Copolymerization Strategies Involving this compound Monomers

Copolymerization with Other Monomers (e.g., Epoxy, Urethane) to Enhance Network Properties

Blending with epoxy resins is a common strategy to improve the mechanical properties and crosslink density of the resulting thermoset. researchgate.netmetu.edu.tr During thermal curing, the phenolic hydroxyl groups generated from the ring-opening of the benzoxazine monomer can react with the oxirane rings of the epoxy resin. This co-reaction leads to the formation of ether linkages, creating a denser, interpenetrating polymer network (IPN) or a covalently co-crosslinked network. researchgate.net These copolymer networks often exhibit higher decomposition temperatures and improved mechanical properties compared to the pure polybenzoxazine. researchgate.net

Copolymerization with polyurethane (PU) prepolymers is another effective method to introduce flexibility and toughness into the rigid polybenzoxazine structure. scispace.com In this system, the monofunctional benzoxazine monomer (P-a) is blended with a PU prepolymer containing isocyanate (NCO) groups. scispace.com Upon heating, the benzoxazine ring opens to form a linear-like polybenzoxazine with phenolic hydroxyl groups. These hydroxyl groups then react with the isocyanate groups of the PU prepolymer, forming a crosslinked poly(urethane-benzoxazine) network. scispace.com The resulting films can range from elastomeric to plastic-like, depending on the benzoxazine content, and show good miscibility, solvent resistance, and resilience. scispace.comresearchgate.net

Investigation of Crosslink Network Density and its Impact on Polymer Attributes

The crosslink density of the polymer network is a critical parameter that dictates the macroscopic properties of the final thermoset material. A higher crosslink density generally results in a higher glass transition temperature (Tg), improved thermal stability, greater stiffness (storage modulus), and enhanced chemical resistance. nih.gov

Several methods are employed to assess the degree of crosslinking. A common qualitative method is determining the gel content through Soxhlet extraction, where the insoluble, crosslinked portion of the polymer is separated from any linear or branched oligomers. nih.gov For instance, polybenzoxazines derived from monomers with blocked para-phenolic positions exhibit low gel content, indicating fewer crosslinked networks, while those with available meta positions show significantly higher gel content (>84%), suggesting a much more densely crosslinked material. nih.gov

The structure of the monomer has a direct impact on the achievable crosslink density. Monofunctional benzoxazines can form networks, but the density is often limited by the formation of hydrogen bonds that deactivate the phenolic ring for further reactions. nih.gov The use of multifunctional monomers or strategic placement of substituents can significantly increase the crosslink density. nih.gov For example, monofunctional benzoxazines with fluorine atoms in the meta position of the phenolic ring have been shown to produce polymers with very high crosslinking densities. nih.gov The introduction of additional polymerizable groups, such as nitrile or acetylene, also serves to increase the network density through the formation of triazine/phthalocyanine structures or direct polymerization of the acetylene units, respectively. kpi.uanih.gov This increased density leads to substantial improvements in thermal stability, char yield, and storage modulus. nih.gov

Table 2: Properties vs. Crosslink Density for Meta-Substituted Polybenzoxazines

Substituent in meta-Position Gel Content (%) Glass Transition Temp. (Tg in °C) Crosslink Density (mol·m⁻³)
-OCH₃ 99 196 1345
-CH₃ 96 181 1109
-F 99 224 1681

This table is generated based on data presented in research findings for polymers derived from monobenzoxazines with substituents in the meta position of the phenolic ring. nih.gov

Structural Elucidation of Poly(this compound) Thermosets

Determining the precise chemical structure of the cured poly(this compound) thermoset is essential for understanding its polymerization mechanism and structure-property relationships. A combination of spectroscopic techniques is typically employed for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy is a primary tool used to monitor the polymerization process. The disappearance of characteristic absorption bands of the benzoxazine monomer, such as those around 942 cm⁻¹ and 1232 cm⁻¹, confirms the opening of the oxazine ring. scispace.com Concurrently, the appearance of a broad absorption band around 3400 cm⁻¹ indicates the formation of phenolic hydroxyl groups, a hallmark of the ring-opening reaction. e-tarjome.comresearchgate.net FTIR is also invaluable for tracking the reactions of other functional groups in copolymer systems, such as the decrease of the isocyanate peak (around 2281 cm⁻¹) in urethane (B1682113) blends or the acetylene band (around 2200 cm⁻¹) in acetylene-functionalized resins. kpi.uascispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed structural information. ¹H NMR is used to identify the protons in the methylene bridges of the oxazine ring (resonances typically found around 4.6 ppm and 5.4 ppm), which disappear upon polymerization. kpi.uarhhz.net New signals corresponding to the methylene bridges in the crosslinked network (e.g., Mannich bridges) appear. e-tarjome.com ¹³C NMR is also used to confirm the chemical structures of both the monomer and the resulting polymer. researchgate.netresearchgate.net These NMR techniques are crucial for distinguishing between different types of linkages formed, such as phenolic Mannich, arylamine Mannich, and N,O-acetal structures. e-tarjome.com

High-Performance Liquid Chromatography (HPLC) can be utilized to analyze the crude products from the synthesis and polymerization reactions. By separating and identifying various intermediates and byproducts, researchers can propose detailed reaction pathways and gain insight into the initiation mechanism of polymerization. rhhz.netacs.org

Computational Chemistry and Theoretical Studies of 3 Phenyl 2,4 Dihydro 1,3 Benzoxazine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of benzoxazine (B1645224) derivatives. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and its absorption and emission characteristics. mdpi.com For benzoxazine monomers, the HOMO is typically localized on the electron-rich phenol (B47542) moiety, while the LUMO is often centered on the amine portion of the structure. This distribution influences the charge transfer characteristics of the molecule upon electronic excitation. Time-Dependent DFT (TD-DFT) calculations are frequently employed to investigate the mechanism of photo-absorption and emission, correlating theoretical predictions with experimental UV-Vis spectra. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Benzoxazine Derivatives

PropertyValue RangeSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 to -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.5 eVRelates to electronic stability and UV absorption wavelength

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The 1,3-oxazine ring in 3-Phenyl-2,4-dihydro-1,3-benzoxazine is not planar and can adopt several low-energy conformations. Molecular modeling and dynamics simulations are essential for exploring these conformational possibilities and understanding the molecule's flexibility.

X-ray crystallography and computational studies on various 3,4-dihydro-2H-1,3-benzoxazines have revealed that the oxazine (B8389632) ring typically adopts non-planar conformations such as a half-chair, sofa, or semi-chair. mdpi.comnih.govresearchgate.net In the half-chair conformation, for instance, the ring structure attempts to arrange its atoms as planarly as possible by expanding the C-O-C and N-C-O bond angles. mdpi.com The specific conformation is influenced by the nature and position of substituents on the benzoxazine skeleton. Computational methods like DFT, often using functionals like B3LYP, are used for geometry optimization to find the most stable conformations. researchgate.net Molecular dynamics simulations can further explore the conformational space and the transitions between different states over time.

Table 2: Common Conformations of the 1,3-Oxazine Ring in Benzoxazines

ConformationDescriptionMethod of Study
Half-ChairOne atom is out of the plane formed by the other five.X-ray Crystallography, DFT Calculations mdpi.com
SofaFive atoms are coplanar, with one atom out of the plane.X-ray Crystallography nih.gov
Semi-ChairCharacterized by a specific interplanar angle between benzene-oxazine and aniline (B41778) rings.X-ray Diffraction researchgate.net

Computational Prediction and Validation of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. For this compound, computational methods can validate experimental findings and assign spectral features to specific molecular vibrations or electronic transitions.

TD-DFT calculations are particularly useful for predicting the absorption and emission spectra of benzoxazines. mdpi.com By calculating the energies of vertical electronic excitations, it is possible to predict the wavelengths of maximum absorption (λmax). These calculated spectra can then be compared with experimental data obtained in various solvents to confirm the structural assignments and understand the nature of the electronic transitions. mdpi.com Similarly, DFT calculations can predict vibrational frequencies, which can be correlated with experimental IR and Raman spectra to identify characteristic functional group vibrations.

Table 3: Example of Calculated vs. Experimental Spectroscopic Data for a Benzoxazine Derivative

Spectroscopic TechniqueCalculated Parameter (Method)Experimental Value
UV-Vis Absorptionλmax ≈ 280-290 nm (TD-DFT)282–291 nm mdpi.com
UV-Vis Emissionλmax ≈ 295-310 nm (TD-DFT)297–313 nm mdpi.com
¹H NMRChemical Shifts (DFT/GIAO)Correlated with experimental spectra
IR SpectroscopyVibrational Frequencies (DFT)Correlated with experimental spectra

Theoretical Investigations of Reaction Mechanisms and Transition States in Synthesis and Polymerization

Computational chemistry provides deep insights into the mechanisms of chemical reactions by allowing for the study of reaction pathways, intermediates, and transition states. This is particularly valuable for understanding the synthesis and polymerization of this compound.

The synthesis of this compound typically proceeds through a Mannich-like condensation of a phenol, aniline, and formaldehyde (B43269). researchgate.net Theoretical studies can model this process to identify key intermediates, such as N-hydroxymethyl aniline, and calculate the energy barriers for each step. researchgate.net It has been suggested that the dehydration of methylene (B1212753) glycols to form formaldehyde molecules is the rate-controlling step in the synthesis. acs.org

Furthermore, DFT calculations have been used to investigate the thermal transformation and ring-opening polymerization (ROP) of benzoxazines. nih.govacs.org These studies can map the potential energy surface of the reaction, locate the transition state structures, and calculate the activation energies (Ea). nih.gov This information is crucial for understanding the conditions required for polymerization and for designing new monomers with tailored reactivity. acs.org

Table 4: Calculated Activation Energies for Benzoxazine Reaction Pathways

Reaction StepComputational MethodCalculated Activation Energy (Ea)
Thermal Transformation of Ionic BenzoxazineDFT (B3LYP)~1.18 kcal/mol increase in solvent nih.gov
Ring-Opening PolymerizationDFTVaries based on substituent and catalyst
Synthesis (Rate-Determining Step)DFTCan be calculated to validate experimental kinetics

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state properties of this compound are governed by how the molecules pack in the crystal lattice, which is in turn determined by intermolecular interactions. Computational tools are used to analyze and quantify these forces.

In the crystal structures of related benzoxazine compounds, the packing is often stabilized by a network of weak intermolecular interactions, including C–H···O, C–H···N, and C–H···π hydrogen bonds. mdpi.comnih.gov Additionally, π–π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal structure. nih.govnih.gov

Table 5: Common Intermolecular Interactions in Benzoxazine Crystals

Interaction TypeDescriptionTypical Distance / Geometry
C–H···OHydrogen bond between a C-H group and an oxygen atom.H···O distance: ~2.5 Å nih.gov
C–H···NHydrogen bond between a C-H group and a nitrogen atom.Links molecules into chains. mdpi.com
C–H···πInteraction between a C-H group and the face of an aromatic ring.H···Centroid distance: ~2.7 Å mdpi.comnih.gov
π–π StackingAttractive, noncovalent interaction between aromatic rings.Centroid-centroid distance: ~3.8 Å nih.gov

Advanced Research Directions and Future Perspectives in 3 Phenyl 2,4 Dihydro 1,3 Benzoxazine Chemistry

Development of Novel and Green Catalytic Systems for Sustainable Synthesis

The pursuit of sustainability has driven significant innovation in the synthesis of benzoxazine (B1645224) monomers. Traditional methods often rely on solvents that are now considered environmentally undesirable. acs.org To address this, researchers are developing novel catalytic systems and green synthetic protocols that align with the principles of green chemistry.

A notable advancement is the use of mechanochemical synthesis, such as ball-milling, which offers a facile, scalable, and efficient solvent-free route to produce benzoxazine monomers with high yields in minimal time. rsc.org This method eliminates the need for potentially hazardous solvents, making the process inherently greener. rsc.org Solventless methods are also being employed where reactants, such as bio-originated sesamol (B190485), furfurylamine (B118560), and benzaldehyde, are combined directly to synthesize the monomer. rsc.org

Furthermore, the use of "greener" solvents like ethanol (B145695) and ethyl acetate (B1210297) for both synthesis and purification is being explored. researchgate.net For instance, a benzoxazine monomer derived from sesamol and furfurylamine has been successfully synthesized using these preferred solvents, achieving yields of 68-72%. acs.org Catalytic systems are also evolving; for example, FeBr3 has been shown to mediate bromination/cyclization of olefinic amides under green conditions using air as the terminal oxidant. organic-chemistry.org Visible-light-based organocatalytic systems are also emerging for the synthesis of 1,3-benzoxazine derivatives through formal [4+2] cycloaddition reactions under mild conditions. rsc.org

These green approaches not only reduce the environmental impact but also can lead to improved reaction efficiencies and the development of novel benzoxazine structures.

Exploration of Bio-based and Renewable Resources for Benzoxazine Monomer Synthesis

A major thrust in benzoxazine chemistry is the replacement of petroleum-derived precursors with bio-based and renewable resources. nih.gov This shift is driven by concerns over fossil fuel depletion and the desire for more sustainable materials. nih.gov A wide array of natural compounds are being investigated as building blocks for benzoxazine monomers. researchgate.net

Phenolic compounds derived from lignin (B12514952), the most abundant source of renewable aromatics, are prime candidates. techscience.comresearchgate.net Researchers have successfully synthesized benzoxazines using lignin derivatives like guaiacol, vanillin, and eugenol (B1671780). nih.govtechscience.com For example, lignin-based benzoxazines have been synthesized for the first time using organosolv lignin as the phenolic component. rsc.org Other plant-derived phenols such as cardanol (B1251761) (from cashew nutshell liquid), sesamol, and curcumin (B1669340) are also being utilized. rsc.orgresearchgate.netnih.gov

On the amine side, furfurylamine, derived from agricultural waste, is a popular renewable choice. rsc.orgresearchgate.netnih.gov The combination of bio-phenols like eugenol with furfurylamine has yielded fully bio-based benzoxazine monomers. nih.govnih.govresearchgate.net In a significant step, a truly bio-based benzoxazine was synthesized for the first time using three natural reactants: sesamol, furfurylamine, and benzaldehyde. rsc.org This move towards fully renewable monomers represents a critical step in creating sustainable high-performance thermosets. bohrium.comacs.org

Renewable ResourceTypeResulting Benzoxazine PropertyReference
EugenolPhenol (B47542)Used in synthesis of new benzoxazines with furfurylamine. nih.govnih.gov nih.govnih.gov
FurfurylamineAmineKey component in fully bio-based benzoxazines, lowers curing temperature. rsc.orgnih.gov rsc.orgnih.gov
SesamolPhenolUsed with furfurylamine to create monomers via green solvents. acs.orgresearchgate.net acs.orgresearchgate.net
Lignin (Guaiacol, Vanillin)PhenolSource of aromatic structures for benzoxazine synthesis with high char yield. nih.govtechscience.com nih.govtechscience.com
CardanolPhenolUtilized for creating hydrophobic and well-processing monomers. nih.gov nih.gov

Precision Control over Polymer Architecture and Microstructure through Monomer Design

The versatility of benzoxazine chemistry allows for extensive molecular design flexibility, enabling the synthesis of polymers with precisely tailored properties. mdpi.com By strategically modifying the monomer structure, researchers can control the final polymer architecture and microstructure, influencing characteristics like thermal stability, mechanical strength, and crosslinking density. nih.govnih.gov

Introducing specific functional groups onto the benzoxazine monomer is a primary strategy. For example, incorporating allyl groups can influence the polymerization rate and final network structure. nih.govnih.gov Similarly, functional groups like nitrile, norbornene, and acetylene (B1199291) can be added to significantly enhance the thermal stability of the resulting polybenzoxazine, leading to glass transition temperatures (Tg) over 300°C and high char yields. researchgate.net The position of substituents on the phenolic or amine rings also plays a crucial role; electron-withdrawing or electron-donating groups can alter the electronic character of the monomer, thereby affecting the ring-opening polymerization temperature and reaction mechanism. mdpi.comresearchgate.net

Furthermore, the number of oxazine (B8389632) functionalities on a single monomer directly impacts reactivity and the resulting polymer structure. mdpi.comresearchgate.net For instance, a trifunctional benzoxazine derived from phloroglucinol (B13840) exhibits a lower polymerization temperature and engages in new polymerization pathways compared to its monofunctional counterpart. mdpi.comresearchgate.net This level of control allows for the creation of highly crosslinked networks and materials designed for specific high-performance applications. nih.gov For instance, a resveratrol-based benzoxazine with an allyl group allows for a tunable network by controlling the curing of the oxazine ring, the C=C bond in the resveratrol (B1683913) core, and the allyl group, resulting in a thermoset with a high Tg of 313°C. nih.gov

Advanced Methodologies for In Situ Reaction Monitoring and Kinetic Analysis

A deep understanding of the polymerization process is essential for optimizing material properties. Advanced analytical techniques that allow for real-time, in situ monitoring of the reaction are crucial for elucidating polymerization mechanisms and kinetics.

Differential Scanning Calorimetry (DSC) is a cornerstone technique used to study the thermal curing behavior of benzoxazine monomers. rsc.orgrsc.org It provides critical data on polymerization temperatures and enthalpies. mdpi.com Non-isothermal DSC is often employed to investigate curing kinetics, with the data being analyzed using models like the Flynn–Wall–Ozawa equation to determine the activation energy of the polymerization. acs.orgcore.ac.uk

In situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool that tracks the chemical changes during polymerization in real time. rsc.orgcore.ac.ukmdpi.com By monitoring the disappearance of characteristic peaks of the oxazine ring (typically around 920-950 cm⁻¹), researchers can follow the progress of the ring-opening polymerization. mdpi.comacs.org This method provides direct evidence of the reaction and helps to elucidate the curing mechanism. core.ac.uk Combining these techniques provides a comprehensive picture of the polymerization process, from energetic changes to the evolution of chemical structures, enabling precise control over the final material. rsc.org

TechniqueInformation ObtainedKey Application in Benzoxazine ChemistryReference
Differential Scanning Calorimetry (DSC)Polymerization onset/peak temperatures, enthalpy of reaction.Determining curing behavior and studying polymerization kinetics. rsc.orgmdpi.comrsc.org
In Situ Fourier Transform Infrared (FTIR) SpectroscopyReal-time tracking of chemical bond changes (e.g., oxazine ring opening).Monitoring polymerization mechanisms and reaction progress. rsc.orgcore.ac.ukmdpi.com
Thermogravimetric Analysis (TGA)Thermal stability, degradation temperatures, char yield.Evaluating the thermal performance of the final polybenzoxazine. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed chemical structure of monomers and polymers.Confirming monomer synthesis and elucidating polymer network structure. rsc.orgrsc.org

Integration of 3-Phenyl-2,4-dihydro-1,3-benzoxazine into High-Performance and Multifunctional Hybrid Materials

Polybenzoxazines serve as excellent matrix materials for the development of high-performance composites and multifunctional hybrids. researchgate.netzendy.io Their inherent properties, such as high thermal stability, low water absorption, and minimal curing shrinkage, make them ideal for demanding applications in aerospace and electronics. mdpi.comresearchgate.net

To further enhance their performance, polybenzoxazines are often integrated with other materials. One common approach is the creation of polymer nanocomposites, where nanofillers are incorporated into the polybenzoxazine matrix. tandfonline.com For example, embedding graphene oxide (GO) layers functionalized with hyperbranched benzoxazine structures can significantly improve mechanical properties and lower the polymerization temperature. mdpi.com This approach leverages the large surface area and excellent mechanical properties of GO to reinforce the polymer matrix. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenyl-2,4-dihydro-1,3-benzoxazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Mannich condensation using phenol derivatives, formaldehyde, and aniline. Evidence from kinetic studies shows that reactions in homogeneous dioxane/water solutions at low temperatures (e.g., 40–60°C) minimize side reactions and favor oxazine ring formation . Key parameters include:

  • Formaldehyde concentration : First-order dependence on formaldehyde, requiring controlled stoichiometry.
  • Catalyst selection : Acidic or basic conditions alter reaction pathways; neutral conditions reduce premature polymerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodological Answer :

  • FTIR : Detect oxazine ring vibrations (960–980 cm⁻¹ for C–O–C stretching) and aromatic C–H bonds (3050–3100 cm⁻¹) .
  • ¹H/¹³C NMR : Identify protons on the oxazine ring (δ 4.2–4.5 ppm for –CH₂–N–) and phenyl substituents (δ 6.8–7.4 ppm) .
  • HPLC/MS : Confirm molecular weight (211.26 g/mol) and monitor purity using reverse-phase C18 columns .

Q. What thermal properties make this benzoxazine a candidate for high-performance polymers?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) reveals exothermic curing peaks (220–240°C) for ring-opening polymerization. Thermogravimetric Analysis (TGA) shows high thermal stability:

  • 5% weight loss : 290–300°C under nitrogen .
  • Char yield : ~40% at 850°C, indicating flame-retardant potential .
  • Glass Transition Temperature (Tg) : ~160–180°C for cured polymers, adjustable via substituents .

Advanced Research Questions

Q. How do substituents on the benzoxazine core affect polymerization kinetics and material properties?

  • Methodological Answer :

  • Electron-donating groups (e.g., methoxy) : Lower activation energy (Ea) for polymerization (e.g., 85–95 kJ/mol) by stabilizing transition states .
  • Bulkier substituents (e.g., fluorene) : Increase steric hindrance, delaying curing onset temperatures by 10–15°C .
  • Propargyl ether modifications : Enable dual curing (oxazine ring-opening and propargyl crosslinking), enhancing Tg (>200°C) and thermal stability .
    • Data Contradictions : Some studies report conflicting Ea values due to variations in DSC heating rates (2–20°C/min). Standardized protocols are critical for reproducibility .

Q. What computational methods predict the electronic and structural behavior of benzoxazine derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with substrates (e.g., DNA, metals) .
  • Molecular Dynamics (MD) : Simulate crosslinking behavior during polymerization, correlating with experimental DSC data .
  • Challenges : Overestimation of ring-opening temperatures in simulations requires hybrid DFT-MD approaches for accuracy .

Q. How can copolymerization with maleimide or allyl ether groups enhance material functionality?

  • Methodological Answer :

  • Maleimide-functionalized benzoxazines : Improve mechanical strength via Michael addition during curing (e.g., flexural strength >120 MPa) .
  • Allyl ether modifications : Introduce dual-curing mechanisms, enabling sequential thermal/UV curing for coatings .
  • Characterization : Use dynamic mechanical analysis (DMA) to map storage modulus (E’) and damping (tan δ) post-curing .

Q. What regulatory considerations apply to novel benzoxazine derivatives in industrial research?

  • Methodological Answer :

  • EPA reporting : Substituted bis-benzoxazines (e.g., PMN P-00–0993) require Significant New Use Notices (SNUNs) under TSCA due to potential toxicity .
  • Safety protocols : Handle formaldehyde (precursor) under fume hoods with PPE; monitor airborne concentrations (<0.75 ppm OSHA PEL) .

Key Research Gaps and Contradictions

  • Synthetic Intermediates : Some studies report no detectable intermediates (e.g., hydroxymethyl derivatives) , while others propose transient species requiring advanced in-situ FTIR monitoring.
  • Thermal Stability : Discrepancies in decomposition temperatures (290–320°C) arise from varying TGA heating rates and sample sizes .

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